BenchChemオンラインストアへようこそ!

Sinoside

Cardiac Glycoside Na+/K+-ATPase Enzyme Inhibition

Sinoside is a low-potency cardiac glycoside with a distinct L-oleandroside sugar moiety, making it an essential tool for SAR studies and permeability assays. Its high IC50 for Na+/K+-ATPase α1 (100,000 nM) and intermediate XLogP3 (0.4) differentiate it from digoxin and ouabain. Ideal for use as a low-activity control, chemotaxonomic marker, or starting material for novel analog development.

Molecular Formula C30H44O9
Molecular Weight 548.7 g/mol
CAS No. 507-87-9
Cat. No. B3343187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinoside
CAS507-87-9
Molecular FormulaC30H44O9
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C=O)OC)O
InChIInChI=1S/C30H44O9/c1-16-27(34)23(36-3)12-25(38-16)39-19-6-8-29(15-31)18(11-19)4-5-21-26(29)22(32)13-28(2)20(7-9-30(21,28)35)17-10-24(33)37-14-17/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1
InChIKeyVCBRFHLMVHXWFV-RJNXOFJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinoside (CAS 507-87-9) Technical Overview for Research and Procurement


Sinoside is a naturally occurring cardenolide-type cardiac glycoside isolated from the stems, roots, and seeds of Strophanthus divaricatus [1]. It consists of the aglycone strophanthidin glycosylated at the C-3 position with an L-oleandroside sugar moiety, distinguishing it from more common digitalis-derived glycosides [2]. The compound exhibits the characteristic mechanism of cardiac glycosides, acting as an inhibitor of the sodium/potassium-transporting ATPase (Na+/K+-ATPase), with quantifiable differences in potency and physicochemical properties relative to clinically established comparators such as digoxin, digitoxin, and ouabain [3].

Why Sinoside Cannot Be Simply Substituted with Generic Cardiac Glycosides


Cardiac glycosides are not a monolithic class; minor structural variations in the steroid nucleus, lactone ring, or glycosidic chain profoundly alter their Na+/K+-ATPase isoform selectivity, binding kinetics, and resulting cellular responses [1]. While digoxin and digitoxin are the gold-standard therapeutics, their potent inhibition of the α2 isoform (IC50 ~25 nM) drives both therapeutic and toxic effects [2]. In contrast, Sinoside exhibits a significantly higher IC50 for the α1 isoform, indicating markedly weaker enzyme inhibition [3]. This quantitative difference in potency, coupled with its distinct XLogP3 lipophilicity profile (0.4), means Sinoside cannot be used as a direct functional substitute for digoxin or ouabain in assays designed to probe high-affinity Na+/K+-ATPase interactions or to achieve specific cellular outcomes. Its utility lies in its lower potency and distinct physicochemical properties, making it a valuable tool compound for studying structure-activity relationships and for applications where the potent effects of other cardiac glycosides are undesirable [4].

Quantitative Differentiation Evidence for Sinoside (CAS 507-87-9)


Na+/K+-ATPase Inhibition Potency: A Weak Inhibitor Compared to Ouabain and Digoxin

Sinoside demonstrates exceptionally weak inhibition of the recombinant rat Na+/K+-ATPase α1/β1 isoform, with an IC50 of 1.00E+5 nM (100,000 nM) [1]. This is in stark contrast to the potent inhibitor ouabain, which inhibits the related α4 isoform with an IC50 of 4.3 nM, a potency difference of over 23,000-fold [2]. Compared to digoxin, Sinoside's activity against the α1 isoform is comparable to digoxin's low-affinity interaction (IC50 130,000 nM), but it is approximately 4,000-fold weaker than digoxin's high-affinity inhibition of the α2 isoform (IC50 25 nM) [3]. This quantitative evidence firmly establishes Sinoside as a low-potency ligand in this class, a critical differentiator for experimental design.

Cardiac Glycoside Na+/K+-ATPase Enzyme Inhibition Isoform Selectivity

Lipophilicity Profile: Intermediate LogP Distinguishes Sinoside from Polar and Lipophilic Analogs

Sinoside possesses a computed XLogP3 value of 0.4, positioning it as an intermediate lipophilic compound [1]. This value is significantly higher than the polar cardiac glycoside ouabain (XLogP = -0.81) but markedly lower than the more lipophilic clinically used drugs digoxin (XLogP3 = 1.3) and digitoxin (XLogP = 1.85) [2][3]. The quantitative differences in logP values directly correlate with predicted membrane permeability and tissue distribution, offering a clear selection criterion for researchers.

Lipophilicity Physicochemical Property Membrane Permeability Pharmacokinetics

Structural Differentiation: L-Oleandroside Glycosylation versus Digitalose in Clinical Analogs

The structure of Sinoside is defined by its unique glycosidic substitution: it is strophanthidin 3-O-β-L-oleandroside [1]. The L-oleandroside moiety is a 2,6-dideoxy-3-O-methyl-hexopyranose, which contrasts with the trisaccharide chains of digitoxose units found in digoxin and digitoxin, and the rhamnose sugar in ouabain [2][3]. This specific sugar substitution is a key determinant of its low Na+/K+-ATPase inhibition potency and its distinct physicochemical profile.

Structure-Activity Relationship Glycoside Chemistry Cardenolide Natural Product

Botanical Source: A Marker Compound from Strophanthus divaricatus, Distinct from Digitalis Species

Sinoside is a characteristic secondary metabolite of Strophanthus divaricatus (Lour.) Hook. et Arn., a plant used in traditional medicine systems [1]. This distinguishes it from the most common clinically used cardiac glycosides, digoxin and digitoxin, which are primarily derived from Digitalis lanata and Digitalis purpurea [2]. The presence of Sinoside, alongside other unique compounds like divaricoside and caudoside, serves as a chemotaxonomic marker for Strophanthus species and is not found in Digitalis extracts [3].

Phytochemistry Natural Product Chemistry Botanical Authentication Quality Control

Optimal Procurement and Research Application Scenarios for Sinoside


Low-Potency Cardiac Glycoside Control in Na+/K+-ATPase Mechanistic Studies

Sinoside's exceptionally high IC50 (100,000 nM) for Na+/K+-ATPase α1 makes it an ideal low-activity control or comparator in enzyme inhibition assays [1]. Researchers studying the effects of potent inhibitors like digoxin or ouabain can use Sinoside to delineate specific, high-affinity isoform-mediated effects from more general, low-affinity interactions. This application is directly supported by its quantified ~23,000-fold weaker potency compared to ouabain [2].

Probing the Role of Lipophilicity in Cellular Uptake and Distribution

With its intermediate XLogP3 value of 0.4, Sinoside serves as a unique probe in permeability and transporter studies [3]. It fills a critical gap between the highly polar ouabain (XLogP -0.81) and the lipophilic digoxin (XLogP 1.3) and digitoxin (LogP 1.85) [4][5]. This makes Sinoside valuable for investigations into the structure-property relationships governing passive diffusion, P-glycoprotein efflux, and intracellular accumulation of cardiac glycosides.

Authentic Reference Standard for Strophanthus divaricatus Phytochemical Analysis

Sinoside is a definitive chemotaxonomic marker for Strophanthus divaricatus and is not present in Digitalis species [6]. Analytical and natural product chemistry laboratories require pure Sinoside as an authentic standard for the qualitative and quantitative analysis of Strophanthus extracts, botanical authentication, and the isolation of novel co-occurring cardenolides [7]. Its procurement is essential for any study involving the chemical fingerprinting or bioactivity-guided fractionation of this plant material.

Scaffold for Semi-Synthetic Derivatization of Cardenolides

The unique L-oleandroside sugar moiety of Sinoside differentiates it from the digitoxose-containing digoxin/digitoxin and the rhamnose-containing ouabain [8][9]. Medicinal chemists focused on developing next-generation cardiac glycosides with improved therapeutic indices can procure Sinoside as a structurally distinct starting material. Modifications to the strophanthidin aglycone or the L-oleandroside sugar could yield novel analogs with potentially altered Na+/K+-ATPase isoform selectivity and pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.